2-(benzenesulfonyl)-N'-hydroxyethanimidamide
Description
2-(benzenesulfonyl)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects . This compound is characterized by the presence of a benzenesulfonyl group attached to an ethanimidamide moiety, which imparts unique chemical properties and reactivity.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c9-8(10-11)6-14(12,13)7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJJCAFDNKSAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370722 | |
| Record name | 2-(benzenesulfonyl)-N'-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17665-60-0 | |
| Record name | N-Hydroxy-2-(phenylsulfonyl)ethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17665-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(benzenesulfonyl)-N'-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N’-hydroxyethanimidamide typically involves the reaction of benzenesulfonyl chloride with N-hydroxyethanimidamide under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, and requires the presence of a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of 2-(benzenesulfonyl)-N’-hydroxyethanimidamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the benzenesulfonyl group under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-(benzenesulfonyl)-N’-hydroxyethanimidamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to various biological effects, such as antibacterial or antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with similar antibacterial properties.
4-(2-Aminoethyl)benzenesulfonyl fluoride: Known for its use as a serine protease inhibitor.
N-(4-Sulfamoylphenyl)acetamide: Another sulfonamide derivative with potential therapeutic applications
Uniqueness
2-(benzenesulfonyl)-N’-hydroxyethanimidamide is unique due to its specific structure, which combines a benzenesulfonyl group with an ethanimidamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
Overview
2-(Benzenesulfonyl)-N'-hydroxyethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
The chemical structure of 2-(benzenesulfonyl)-N'-hydroxyethanimidamide includes a benzenesulfonyl group linked to a hydroxyethanimidamide moiety. The synthesis generally follows these steps:
- Starting Materials : The synthesis typically begins with benzenesulfonyl chloride and hydroxylamine.
- Reaction Conditions : The reaction is performed in an organic solvent like dichloromethane or acetonitrile, under controlled temperatures (0-5°C).
- Procedure : Benzenesulfonyl chloride is reacted with hydroxylamine in the presence of a base (e.g., triethylamine) to form the desired compound, which is then purified using recrystallization or chromatography.
Antimicrobial Properties
Research indicates that 2-(benzenesulfonyl)-N'-hydroxyethanimidamide exhibits significant antimicrobial activity. In vitro studies have shown it to be effective against various bacterial strains, suggesting its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 15 |
The biological activity of 2-(benzenesulfonyl)-N'-hydroxyethanimidamide is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.
- Signal Transduction Pathways : It can modulate pathways related to oxidative stress and apoptosis, leading to enhanced cell death in cancer cells.
Case Studies
- In Vivo Studies on Antimicrobial Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with 2-(benzenesulfonyl)-N'-hydroxyethanimidamide significantly reduced bacterial load compared to untreated controls.
- Cancer Treatment Models : In a xenograft model of breast cancer, administration of the compound resulted in a marked reduction in tumor size compared to the control group, indicating its potential for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
